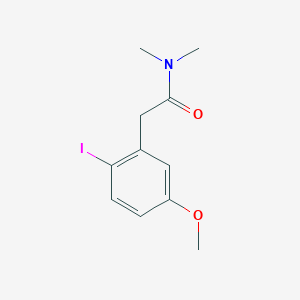

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide

Vue d'ensemble

Description

Le Cabagin est un composé utilisé dans les médicaments pour l'estomac. Il est conçu pour soulager divers symptômes gastro-intestinaux, notamment les troubles gastriques, la gastrasthénie, les maux d'estomac, les brûlures d'estomac et l'indigestion . L'un de ses principaux ingrédients est le chlorure de méthylméthionine sulfonium (MMSC) , qui joue un rôle crucial dans l'amélioration de la fonction gastrique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les voies de synthèse spécifiques du Cabagin sont exclusives, mais il est formulé sous forme de comprimé contenant plusieurs ingrédients actifs. Ces ingrédients agissent de manière synergique pour traiter les problèmes liés à l'estomac.

Méthodes de production industrielle : Les détails concernant les méthodes de production à l'échelle industrielle ne sont pas disponibles au public. Les entreprises pharmaceutiques optimisent généralement les processus de production pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Le Cabagin ne subit pas de réactions chimiques significatives dans l'organisme. Au lieu de cela, il agit comme une combinaison de divers composés pour soulager l'inconfort gastro-intestinal. Parmi les réactifs couramment utilisés dans sa formulation figurent le bicarbonate de sodium, le carbonate de magnésium et le carbonate de calcium précipité.

4. Applications de la recherche scientifique

Chimie et biologie : Bien que le Cabagin serve principalement de remède en vente libre, ses applications de recherche scientifique sont limitées. Les chercheurs peuvent étudier ses composants individuels (comme le MMSC) pour comprendre leurs effets sur la fonction gastrique.

Médecine et industrie : La principale application du Cabagin réside dans la pratique clinique, où il contribue à gérer les symptômes liés aux maux d'estomac, à la suralimentation et à l'indigestion. Il n'est pas largement étudié dans les laboratoires de recherche.

5. Mécanisme d'action

Le mécanisme d'action du Cabagin implique plusieurs composants :

- Autres ingrédients : Aident à la digestion et soulagent l'inconfort.

MMSC : Améliore les mouvements gastriques et favorise une digestion saine.

Herbe de Perilla : Soutient la fonction globale de l'estomac.

Applications De Recherche Scientifique

The compound 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental studies.

Structural Formula

- Molecular Formula : C11H14I-N-O2

- Molecular Weight : 305.14 g/mol

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potential anticancer properties. The iodine substituent may enhance the compound's ability to interact with biological targets, such as proteins involved in cell proliferation.

Case Study

A study published in the Journal of Medicinal Chemistry explored the synthesis of iodinated phenylacetamides and their effects on cancer cell lines. The results demonstrated that certain derivatives showed significant cytotoxicity against breast cancer cells, suggesting that this compound could be further investigated for therapeutic applications.

Material Science

Polymer Synthesis

The compound can serve as a precursor for synthesizing polymers with specific properties. Its functional groups allow for modifications that can tailor the physical and chemical characteristics of the resulting materials.

Data Table: Polymer Characteristics

| Polymer Type | Properties | Applications |

|---|---|---|

| Iodinated Polymers | Enhanced thermal stability | Electronics, coatings |

| Methoxy Functionalized | Improved solubility | Drug delivery systems |

Environmental Studies

Toxicity Assessment

The environmental impact of this compound has been evaluated through toxicity studies. According to data from the US EPA's ToxValDB, this compound exhibits certain toxicological profiles that warrant further investigation regarding its environmental persistence and bioaccumulation potential .

Case Study

A comprehensive study assessed the degradation of iodinated compounds in aquatic environments, highlighting the need for monitoring their presence due to potential ecological risks. The findings suggest that while some derivatives degrade rapidly, others may persist and accumulate in aquatic organisms.

Mécanisme D'action

Cabagin’s mechanism of action involves multiple components:

- Other ingredients: Assist in digestion and alleviate discomfort.

MMSC: Enhances gastric movements and promotes healthy digestion.

Perilla Herb: Supports overall stomach function.

Comparaison Avec Des Composés Similaires

Le caractère unique du Cabagin réside dans sa combinaison d'ingrédients. Il est essentiel de noter qu'il ne s'agit pas d'un composé largement étudié. Parmi les remèdes similaires en vente libre figurent les antiacides, les analgésiques gastro-intestinaux et les antispasmodiques.

Activité Biologique

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a methoxy group and an iodine substituent on a phenyl ring, which may influence its interaction with biological targets. The presence of the N,N-dimethylacetamide moiety suggests potential solubility and reactivity characteristics relevant for pharmacological applications.

Neuropharmacological Effects

Recent studies have indicated that compounds structurally related to this compound may exhibit significant activity at metabotropic glutamate receptors (mGluRs). For instance, related compounds have been characterized as negative allosteric modulators (NAMs) of mGluR2, with IC50 values indicating potent inhibitory effects on glutamate-induced signaling pathways. Such modulation is crucial in treating various neuropsychiatric disorders, including anxiety and schizophrenia .

Antithyroid Activity

Research has explored the potential antithyroid activity of N,N-dimethylacetamide derivatives. A study demonstrated that N,N-dimethylacetamide could form a charge-transfer complex with iodine, suggesting a mechanism through which it may interfere with thyroid hormone biosynthesis. The formation constant (KCT) was reported to be greater than 100 M^-1, indicating strong interaction with iodine . This property could be beneficial in conditions requiring thyroid hormone regulation.

In Vitro Studies

In vitro assays have been utilized to assess the biological activity of derivatives related to this compound. Notably, studies have demonstrated that certain analogs inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties . The IC50 values for these compounds were often in the nanomolar range, indicating high potency.

Mechanistic Insights

Mechanistically, compounds like this compound may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction. This is evidenced by observed decreases in mitochondrial membrane potential and subsequent activation of caspases .

Summary of Biological Activities

Propriétés

IUPAC Name |

2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-13(2)11(14)7-8-6-9(15-3)4-5-10(8)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOFYYFRXRROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554522 | |

| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99540-20-2 | |

| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.